molecular formula C10H14F3NO3 B14585455 Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate CAS No. 61274-27-9

Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate

Cat. No.: B14585455
CAS No.: 61274-27-9
M. Wt: 253.22 g/mol
InChI Key: WNPMJNABCJLRRE-UHFFFAOYSA-N
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Description

Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14F3NO3 and a molecular weight of 253.22 g/mol . This compound is known for its unique structure, which includes a trifluoroacetamido group attached to a cyclohexane ring, making it a valuable entity in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a base, followed by esterification with methanol . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate stands out due to its specific trifluoroacetamido group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise chemical transformations .

Properties

CAS No.

61274-27-9

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

methyl 1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylate

InChI

InChI=1S/C10H14F3NO3/c1-17-8(16)9(5-3-2-4-6-9)14-7(15)10(11,12)13/h2-6H2,1H3,(H,14,15)

InChI Key

WNPMJNABCJLRRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)NC(=O)C(F)(F)F

Origin of Product

United States

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